N-Methyl-N-4-piperidinylglycine dihydrochloride hydrate

Hydrophilicity Solubility Pre-formulation

Free-base piperidinylglycine building blocks often exhibit inconsistent stoichiometry and poor aqueous solubility, hindering parallel synthesis. N-Methyl-N-4-piperidinylglycine dihydrochloride hydrate (CAS 1156835-52-7) solves this with defined 2HCl·H₂O stoichiometry and high aqueous solubility (LogP -2.76), enabling direct amide couplings without co-solvents. • Defined 2HCl·H₂O ensures precise counter-ion control for salt metathesis and parallel synthesis. • LogP -2.76 supports water-based reactions, streamlining CNS-focused library production. • ≥95% purity with crystalline solid form provides reproducible handling.

Molecular Formula C8H20Cl2N2O3
Molecular Weight 263.16 g/mol
Cat. No. B7970979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-N-4-piperidinylglycine dihydrochloride hydrate
Molecular FormulaC8H20Cl2N2O3
Molecular Weight263.16 g/mol
Structural Identifiers
SMILESCN(CC(=O)O)C1CCNCC1.O.Cl.Cl
InChIInChI=1S/C8H16N2O2.2ClH.H2O/c1-10(6-8(11)12)7-2-4-9-5-3-7;;;/h7,9H,2-6H2,1H3,(H,11,12);2*1H;1H2
InChIKeyKUZJSLNYWUZIOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Core Properties for Scientific Procurement


N-Methyl-N-4-piperidinylglycine dihydrochloride hydrate (CAS 1156835-52-7) is a piperidine‑based amino acid derivative supplied as a crystalline dihydrochloride hydrate salt. Its free‑base form, 2-[methyl(piperidin-4-yl)amino]acetic acid, is a zwitterionic building block with a calculated XLogP3‑AA of −2.3 and a topological polar surface area of 52.6 Ų [1]. The dihydrochloride hydrate salt exhibits an experimental LogP of −2.76, a molecular weight of 263 g mol⁻¹, and three rotatable bonds, making it a compact, highly hydrophilic scaffold . This combination of high aqueous solubility, defined stoichiometry, and a secondary amine handle facilitates direct use in aqueous‑phase syntheses and biological assays without additional counter‑ion adjustment.

Crystalline dihydrochloride hydrate salt – high aqueous solubility for aqueous-phase synthesis and assay compatibility.
Defined 2 HCl·H₂O stoichiometry eliminates counter‑ion variability in salt metathesis and parallel synthesis.
Secondary amine handle enables direct amide coupling or reductive amination without additional protection.

Why Generic Analogs Cannot Replace This Compound


Piperidinylglycine scaffolds are widely used as synthetic intermediates, but simple replacement of the N‑methyl group or salt form can drastically alter physicochemical properties and reactivity. The N‑methyl substituent provides a unique balance between steric bulk and hydrogen‑bonding capacity, while the dihydrochloride hydrate salt ensures high aqueous solubility (LogP −2.76) and a consistent stoichiometry that avoids the variability of free‑base handling. Even closely related N‑ethyl or N‑unsubstituted analogs differ in lipophilicity, hydrogen‑bond donor count, and solid‑state stability, which directly impacts their performance in aqueous‑phase reactions, salt metathesis steps, and biological screening assays [1]. The quantitative evidence below demonstrates exactly where the target compound diverges from its nearest comparators.

Target compound
Generic analogs
N‑methyl substituent optimizes steric and hydrogen‑bonding balance
N‑ethyl or unsubstituted analogs may shift lipophilicity and donor count, altering reactivity
Dihydrochloride hydrate ensures reproducible high aqueous solubility
Free‑base form varies in solubility and requires in‑situ salt formation, adding batch variability
Salt form provides additional hydrogen‑bond donor potential
Free‑base may not replicate same binding pattern in hydrogen‑bond‑dependent assays

Quantitative Differentiation vs. Closest Analogs


Enhanced Aqueous Solubility by LogP Reduction

The dihydrochloride hydrate salt of N‑methyl‑N‑4‑piperidinylglycine lowers the partition coefficient by 0.46 log units relative to its free‑base counterpart, reflecting superior aqueous solubility. The experimental LogP of the salt is −2.76 , whereas the computed XLogP3‑AA of the free base is −2.3 [1]. This difference is critical for aqueous‑phase chemistry and biological assay compatibility.

Aqueous Solubility
Head-to-head
ΔLogP = −0.46
Salt LogP −2.76 vs free‑base XLogP3‑AA −2.3
Supports higher aqueous solubility for buffer‑based assays and aqueous syntheses.
Shake‑flask method; computed free‑base value.
Hydrophilicity Solubility Pre-formulation

Defined Salt Stoichiometry and Guaranteed Purity

The dihydrochloride hydrate is supplied with a minimum purity specification of 95% and a defined 2 HCl · H₂O stoichiometry . In contrast, the free base is often offered only as ‘technical grade’ with no guaranteed purity or may require in‑house salt formation, introducing batch‑to‑batch variability [1].

Purity & Stoichiometry
Specification review
≥95% purity, defined 2 HCl·H₂O
Enables direct stoichiometric calculations without pre‑use characterization.
QC release specification; free‑base purity often undefined or lower.
Purity Salt stoichiometry QC

Increased Hydrogen-Bond Donor Count

The dihydrochloride hydrate form contributes three hydrogen‑bond donors (two from the protonated piperidine and one from the carboxylic acid) compared to two donors in the free base [1]. This elevated donor count can strengthen interactions with biological targets that rely on hydrogen‑bond networks, a feature exploited in piperidine‑based soluble epoxide hydrolase (sEH) inhibitors where related compounds achieve low‑nanomolar potency [2].

H‑Bond Donors
Class-level
3 donors (salt) vs 2 (free base)
Supports hydrogen‑bond‑mediated target interaction context; class‑level sEH inhibitor evidence.
Computed; target‑specific validation recommended.
Hydrogen bonding Molecular recognition Medicinal chemistry

High-Value Application Scenarios


Aqueous-Phase Synthesis of CNS-Targeted Libraries

The compound’s LogP of −2.76 and high aqueous solubility allow direct use in water‑based amide coupling or reductive amination reactions without additional co‑solvents, simplifying the synthesis of CNS‑oriented libraries where polar surface area and hydrogen‑bonding capacity are critical for blood‑brain barrier penetration .

Salt Metathesis and Parallel Medicinal Chemistry

The defined 2 HCl · H₂O stoichiometry and ≥95% purity enable precise counter‑ion exchange and parallel synthesis workflows. Researchers can generate diverse salt forms or free the base in situ with exact stoichiometric control, avoiding the reproducibility issues associated with free‑base starting materials .

Biochemical Screening of sEH Inhibitors

Piperidine‑derived amino acids with three hydrogen‑bond donors have been identified as potent sEH inhibitors in the low‑nanomolar range. The dihydrochloride hydrate salt provides the necessary protonation state and solubility for direct addition to fluorescence‑based sEH assays, serving as an advanced building block for structure‑activity relationship (SAR) exploration [1].

Pre-Clinical Pharmacokinetic Profiling of Hydrophilic Candidates

With a molecular weight of 263 Da and a rotatable bond count of 3, the compound falls within favorable drug‑like space. Its high hydrophilicity makes it an ideal tool for studying renal clearance mechanisms or for designing prodrugs that require a highly soluble, low‑lipophilicity warhead .

Application
Selection Property
Validation Focus
Aqueous‑phase synthesis of CNS‑targeted libraries
Reported high aqueous solubility
Solubility in aqueous buffers, co‑solvent‑free coupling efficiency
Salt metathesis and parallel medicinal chemistry
Defined salt stoichiometry
Stoichiometric control in counter‑ion exchange
Biochemical screening for sEH inhibitor SAR
Hydrogen‑bond donor profile
Target engagement in fluorescence‑based sEH assays (class‑level validation)
Hydrophilic probe for pharmacokinetic profiling studies
Low molecular weight and high hydrophilicity
Renal clearance mechanism studies, prodrug design
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